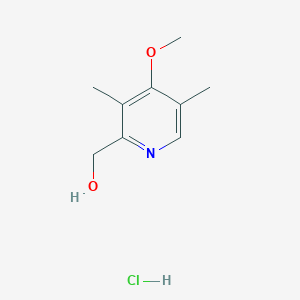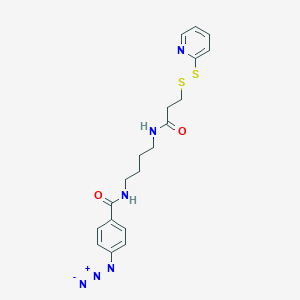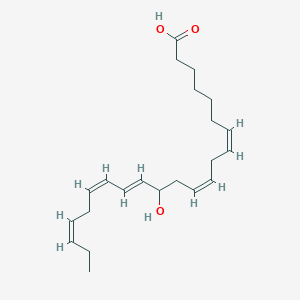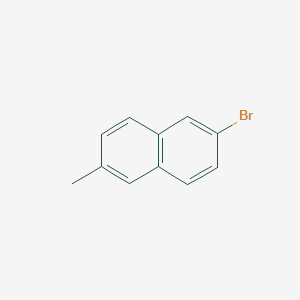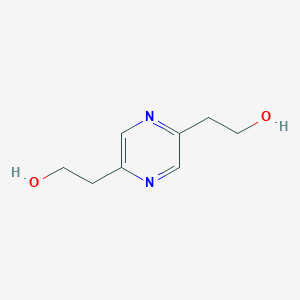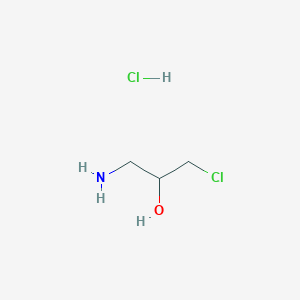
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a cyclopropene fatty acid derivative that can be synthesized using a variety of methods. In
科学研究应用
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has been studied for its potential applications in scientific research. One area of research is in the field of cancer treatment. Studies have shown that Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has anti-cancer properties and can inhibit the growth of cancer cells. Another area of research is in the field of neuroscience. Studies have shown that Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate can protect neurons from damage and improve cognitive function.
作用机制
The mechanism of action of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors that are involved in cellular signaling pathways. This modulation can result in the inhibition of cell growth and the protection of neurons from damage.
生化和生理效应
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, protect neurons from damage, and improve cognitive function. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
实验室实验的优点和局限性
One advantage of using Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
未来方向
There are many potential future directions for research involving Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate. One area of research is in the development of new cancer treatments. Studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate as a component of combination therapies or in combination with other anti-cancer agents. Another area of research is in the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate as a neuroprotective agent or as a component of combination therapies. Finally, studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate in other areas of research such as immunology and infectious diseases.
合成方法
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate can be synthesized using a variety of methods. One common method involves the reaction of 2-octadecylcyclopropene with methyl acrylate in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 2-octadecylcyclopropene with methyl acrylate in the presence of a strong base such as sodium hydride. Both methods result in the formation of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate with high yields.
属性
CAS 编号 |
156733-09-4 |
|---|---|
产品名称 |
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate |
分子式 |
C25H46O2 |
分子量 |
378.6 g/mol |
IUPAC 名称 |
methyl 3-(2-octadecylcyclopropen-1-yl)propanoate |
InChI |
InChI=1S/C25H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-22-24(23)20-21-25(26)27-2/h3-22H2,1-2H3 |
InChI 键 |
BOQAVOFHBWZJBV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCC(=O)OC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCC(=O)OC |
其他 CAS 编号 |
156733-09-4 |
同义词 |
methyl 3-(2-octadecylcyclopropen-1-yl)propanoate methyl ODC-propanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)
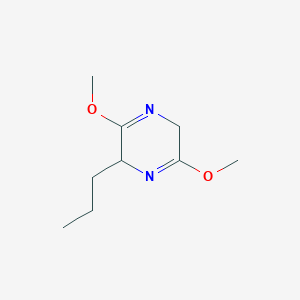
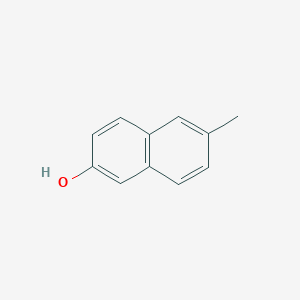
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
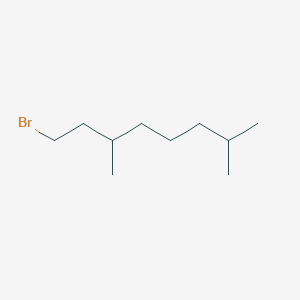
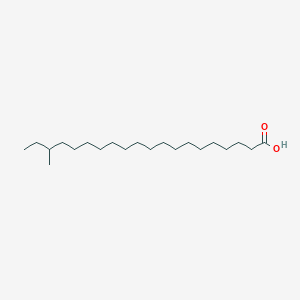
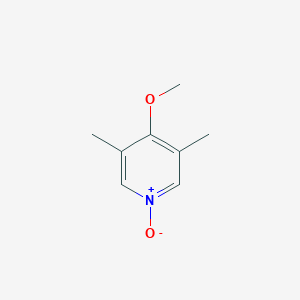
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)
